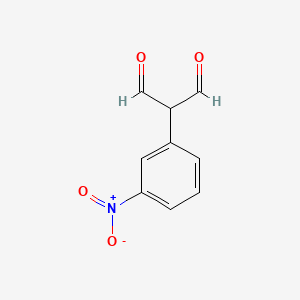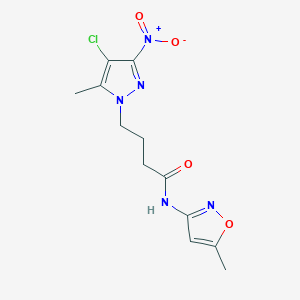
2-(3-Nitrophenyl)propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Nitrophenyl)propanedial” is a chemical compound that is also known by other names such as “1-(p-Nitrophenyl)-2-amino-1,3-propanediol”, “1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-”, “Phenylpropanol, α-amino-β-hydroxy-4-nitro-”, and "2-amino-1-(4-nitrophenyl)propane-1,3-diol" . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2026 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as DFT/RB3LYP method . The calculated FT-IR spectrum is strongly correlated with the vibrational spectra reported in the literature .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds have been used in the preparation of substituted ureas .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- 2-(2-Nitrophenyl)-1,3-propanediol, a related compound, has been used as a precursor for synthesizing tryptophan and other indole derivatives, showcasing its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
- 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, another compound with a similar structure, has applications in the production of fire-retardants, demonstrating the versatility of these compounds in industrial applications (H. Yun-chu, 2002).
Solid-Phase Synthesis and Photolysis
- o-Nitrophenyl-1,3-propanediol has been linked to solid supports for the synthesis of base-sensitive oligonucleotides, illustrating its role in the field of molecular biology and genetic engineering (Dell'Aquila, Imbach, & Rayner, 1997).
Structural Studies and Crystallography
- The structural characterization of compounds such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and related derivatives has provided insights into their molecular structure, aiding in the understanding of their chemical properties (Sharma et al., 2014).
Catalysis and Corrosion Inhibition
- Studies have shown the use of compounds like Yttrium 3-(4-nitrophenyl)-2-propenoate as effective corrosion inhibitors for copper alloys, highlighting their potential in materials science and corrosion prevention (Nam et al., 2016).
Analytical Applications
- Compounds related to 2-(3-Nitrophenyl)propanedial have been used in chromatographic methods for the analysis of pharmaceuticals, demonstrating their utility in pharmaceutical analysis and quality control (Al-Rimawi & Kharoaf, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-2-1-3-9(4-7)10(13)14/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTKEEFTDCSUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)
![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)
![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)
![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)



![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)


